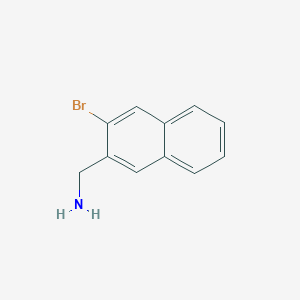

2-(Aminomethyl)-3-bromonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

(3-bromonaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10BrN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |

InChI Key |

WHGMYTJFDLOCEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CN)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 3 Bromonaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of 2-(Aminomethyl)-3-bromonaphthalene is expected to show distinct signals for the protons of the aminomethyl group and the five protons on the naphthalene (B1677914) ring system. The electron-withdrawing bromine atom and the electron-donating aminomethyl group influence the chemical shifts of the aromatic protons.

The aminomethyl group would present two characteristic signals:

A singlet for the methylene (B1212753) (-CH₂) protons, anticipated to appear in the range of 3.8-4.2 ppm.

A broad singlet for the two amine (-NH₂) protons, which can vary in chemical shift (typically 1.5-3.0 ppm) and can exchange with deuterium (B1214612) upon addition of D₂O.

The five aromatic protons will appear in the downfield region (approximately 7.2-8.2 ppm). The proton at the C1 position, being adjacent to the aminomethyl-substituted carbon, is expected to be a singlet. The proton at C4, being ortho to the bromine atom, would also appear as a singlet and would likely be the most downfield of the aromatic protons due to the deshielding effect of the bromine. The remaining three protons on the unsubstituted ring (H5, H6, H7, and H8) would show complex splitting patterns (doublets and triplets of doublets) due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂NH₂ | ~3.9 | s (singlet) |

| -CH₂NH₂ | ~1.5 - 3.0 | br s (broad singlet) |

| H-1 | ~7.8 | s (singlet) |

| H-4 | ~8.1 | s (singlet) |

| H-5, H-8 | ~7.9 | d (doublet) |

| H-6, H-7 | ~7.5 | m (multiplet) |

The ¹³C NMR spectrum is expected to display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule (ten for the naphthalene core and one for the aminomethyl group). The chemical shifts provide insight into the electronic environment of each carbon atom.

The aliphatic carbon of the -CH₂- group is anticipated in the range of 45-50 ppm.

The carbon atom attached to the bromine (C-3) would be found around 120-125 ppm.

The carbon atom bearing the aminomethyl group (C-2) would appear in the 135-140 ppm range.

The remaining aromatic carbons would resonate between 125 and 135 ppm, with the quaternary carbons (C-4a, C-8a) also falling in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂NH₂ | ~47 |

| C-3 | ~122 |

| Aromatic CHs | ~126 - 129 |

| Aromatic Quaternary Cs | ~132 - 134 |

| C-2 | ~138 |

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov It would show correlations between adjacent protons on the unsubstituted aromatic ring (H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their sequence. No correlations would be expected for the singlet protons H-1 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). nih.gov It would connect the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular fragments. nih.gov Key expected correlations include:

The methylene (-CH₂) protons showing a correlation to the C-2 and C-1 carbons.

The H-1 proton showing correlations to C-2, C-8a, and C-8.

The H-4 proton showing correlations to C-2, C-3, and C-4a.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8 | Confirms connectivity of the unsubstituted ring protons. |

| HSQC | -CH₂- ↔ -CH₂- and all Ar-H ↔ Ar-C | Assigns directly bonded C-H pairs. |

| HMBC | -CH₂- → C-1, C-2, C-3 | Confirms position of the aminomethyl group. |

| HMBC | H-4 → C-2, C-3, C-4a | Confirms the substitution pattern. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.

The FT-IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different bond vibrations. For this compound, key expected peaks would confirm the presence of the amine and the substituted aromatic ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (primary amine) | 3400-3250 | Medium (two bands) |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 2960-2850 | Medium |

| N-H bend (scissoring) | 1650-1580 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-N stretch | 1250-1020 | Medium |

| C-Br stretch | 650-550 | Strong |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bond vibrations. The spectrum of this compound would be dominated by signals from the naphthalene ring system.

The most intense peaks are expected to be the symmetric "ring-breathing" modes of the naphthalene core, which typically appear in the 1300-1600 cm⁻¹ region. Other notable signals would include the C-H stretching and C-Br stretching vibrations. While FT-IR is excellent for identifying polar functional groups like amines, Raman spectroscopy provides a superior fingerprint of the core carbocyclic skeleton. sigmaaldrich.comsigmaaldrich.com

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Strong |

| Aromatic ring breathing | 1600-1300 | Very Strong |

| C-N stretch | 1250-1020 | Weak-Medium |

| C-Br stretch | 650-550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For brominated organic molecules such as this compound, specific mass spectrometric techniques are particularly revealing due to the characteristic isotopic pattern of bromine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. und.edu The theoretical exact mass of the protonated form of this compound, [C₁₁H₁₁BrN]⁺, can be calculated based on the precise masses of its constituent isotopes. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by approximately 2 Da. This unique signature is a key identifier for brominated compounds. nih.gov

Table 1: Theoretical Isotopic Data for the Molecular Ion of this compound

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₁₁H₁₁⁷⁹BrN | 236.0075 | 100.0 |

| C₁₁H₁₁⁸¹BrN | 238.0054 | 97.3 |

Note: This table represents theoretical data calculated from the isotopic masses and natural abundances.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules, such as amines, as it typically produces intact molecular ions with minimal fragmentation. chemrxiv.org In the case of this compound, the aminomethyl group provides a site for protonation, making it readily detectable in positive ion mode ESI-MS. rsc.org The resulting mass spectrum would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺.

The analysis of brominated compounds by ESI-MS coupled with tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation (CID) experiments. nih.gov Fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of the aminomethyl group or cleavage of the naphthalene ring system, providing valuable data for structural confirmation.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Elucidation of Solid-State Molecular Structure

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related naphthalene derivatives allows for predictions of its likely solid-state structure. nih.govcambridge.org The analysis would reveal the precise geometry of the naphthalene core, which may exhibit some deviation from planarity due to the presence of the bulky bromine atom and the flexible aminomethyl group. The bond lengths and angles within the naphthalene ring system and of the substituents would be determined with high precision. nih.gov

Determination of Crystal Packing and Intermolecular Interactions

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. nih.gov Hydrogen bonding involving the amino group is expected to be a dominant feature in the crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atom and potentially the bromine atom can act as hydrogen bond acceptors.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The naphthalene system has characteristic absorption and emission properties that are sensitive to the nature and position of substituents.

For this compound, the UV-Vis absorption spectrum is expected to be dominated by the π-π* transitions of the naphthalene core. researchgate.net The presence of the aminomethyl and bromo substituents will likely cause a shift in the absorption maxima compared to unsubstituted naphthalene. researchgate.net

Naphthalene and its derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information about the energy of its first singlet excited state. The quantum yield and lifetime of the fluorescence would be influenced by the heavy bromine atom, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence. The specific emission wavelength and intensity would be valuable for characterizing the photophysical properties of the molecule. rsc.org

Characterization of Electronic Transitions and Conjugation Patterns

A detailed analysis of the electronic transitions and conjugation patterns of this compound requires specific experimental data from techniques such as UV-Vis and fluorescence spectroscopy, complemented by computational studies. Such data would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of the electronic transitions (e.g., π-π, n-π), and the extent of electronic communication between the aminomethyl and bromo substituents through the naphthalene ring. Without these specific studies, a scientifically sound characterization is not possible.

Studies of Photoinduced Processes

The investigation of photoinduced processes, such as excited-state relaxation pathways, intersystem crossing, and potential photochemical reactions of this compound, relies on time-resolved spectroscopic techniques. These experiments would elucidate the dynamics of the excited states and the influence of the substituents on these processes. In the absence of such specific research on this compound, a discussion of its photoinduced behavior would be entirely conjectural.

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 3 Bromonaphthalene

Reactivity at the Bromine Atom

The bromine atom at the C3 position of the naphthalene (B1677914) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For 2-(aminomethyl)-3-bromonaphthalene, the primary amine of the aminomethyl group can act as a ligand for the palladium catalyst or react with the base, potentially complicating the reaction. Therefore, it is often necessary to protect the amine, for instance as a Boc-carbamate, before subjecting the compound to these coupling conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, to form a C-C bond. libretexts.orgnih.gov The reaction is generally tolerant of a wide range of functional groups, though the free amine in the substrate could require protection. nih.gov The Suzuki-Miyaura coupling of bromoanilines, which are analogous to the target molecule, has been successfully developed, suggesting that this compound would be a viable substrate. nih.gov For instance, studies on ortho-bromoanilines show that coupling with various boronic esters can proceed efficiently. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orggoogle.com Given the successful Sonogashira coupling of substrates like 2-amino-3-bromopyridines, it is highly probable that this compound, likely with a protected amine, would undergo this transformation to yield 3-alkynyl-2-(aminomethyl)naphthalene derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org While the substrate, this compound, already contains an amino group, the bromine atom can be reacted with a different primary or secondary amine to generate a diamine derivative. wikipedia.orgnih.gov The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.org

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | ortho-Bromoaniline | Arylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~80-95% | nih.gov |

| Sonogashira | 3-Bromo-1,8-naphthalimide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 85% | beilstein-journals.org |

| Buchwald-Hartwig | 3-Bromo-1,8-naphthalimide | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 78% | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. organic-chemistry.orglibretexts.org This reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at positions ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The this compound molecule lacks such strong electron-withdrawing groups. The aminomethyl group is electron-donating by resonance (through the naphthalene system) and weakly withdrawing by induction. Consequently, the naphthalene ring is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. Forcing conditions with very strong nucleophiles might lead to other reaction pathways, such as elimination-addition (benzyne mechanism), but this is less common for bromonaphthalenes compared to simpler haloarenes.

Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithiums)

The conversion of the C-Br bond to a C-Mg or C-Li bond would generate highly reactive organometallic intermediates, which are potent nucleophiles and bases.

Grignard Reagents: The formation of a Grignard reagent (R-MgBr) involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org A significant challenge in preparing the Grignard reagent of this compound is the presence of the acidic protons on the primary amine (R-NH₂). Grignard reagents are strong bases and would be quenched by these protons. wikipedia.orgresearchgate.net Therefore, the aminomethyl group must be protected with a group that lacks acidic protons, such as conversion to a tertiary amine or a suitable N-protected derivative, before attempting the Grignard formation. google.com

Organolithium Reagents: Similarly, the formation of an organolithium reagent via halogen-metal exchange (e.g., with n-butyllithium or t-butyllithium) would also be prevented by the acidic N-H protons of the aminomethyl group. nih.govnih.gov Protection of the amine is a prerequisite for this transformation. Once formed, these organometallic intermediates could be used in a wide array of subsequent reactions, such as quenching with electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a good nucleophile and can readily react with various electrophiles.

Nucleophilic Reactions with Electrophiles

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with a wide range of electrophilic carbon centers. For instance, it can participate in reactions with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines via reductive amination.

Amine-based Derivatizations (e.g., acylation, alkylation)

Acylation: The aminomethyl group can be easily acylated by reacting with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide linkage. For example, reaction with acetyl chloride would yield N-( (3-bromo-2-naphthyl)methyl)acetamide. This derivatization is also a common strategy for protecting the amine group during subsequent reactions at the bromine atom.

Alkylation: The N-alkylation of primary amines with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, selective mono-alkylation can sometimes be achieved under specific conditions, for example, by using a large excess of the primary amine or by employing alternative methods like reductive amination. rsc.orgresearchgate.net The synthesis of N-alkylated 2-aminothiophenes, for instance, has been accomplished under mild conditions using a carbamoyl-protected amine, highlighting a potential strategy for derivatizing the title compound. chemicalbook.com

| Derivatization | Reagent Example | Product Type | General Conditions | Reference (Analogous Systems) |

| Acylation | Acetyl Chloride | Amide | Base (e.g., pyridine, Et₃N), inert solvent | General Knowledge |

| Acylation | Boc Anhydride | Carbamate (B1207046) | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | General Knowledge |

| Alkylation | Benzyl Bromide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), solvent (e.g., DMF) | masterorganicchemistry.comresearchgate.net |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Secondary Amine | Methanol or similar protic solvent | General Knowledge |

This table outlines general and inferred conditions for the derivatization of the aminomethyl group based on standard amine reactivity and analogous systems.

Participation in Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and an electrophilic C-Br bond on an aromatic framework, renders it an ideal precursor for intramolecular cyclization reactions to form polycyclic nitrogen-containing heterocycles. These reactions are often mediated by transition metal catalysts, such as palladium, which facilitate the formation of key intermediates.

One prominent application is the synthesis of benzo[g]isoquinoline (B3188944) derivatives. Through palladium-catalyzed reactions, the bromine atom can undergo oxidative addition, followed by intramolecular nucleophilic attack by the aminomethyl group to forge a new heterocyclic ring. This strategy is part of a broader methodology for creating complex heterocyclic systems from readily available precursors. conicet.gov.ar For instance, related methodologies have been developed for synthesizing various thieno[3,2-f]isoquinolines through a combination of Pd-catalyzed cross-coupling and Brønsted acid-mediated cycloisomerization. conicet.gov.ar

Similarly, cascade reactions involving amination and cyclization have been developed for other systems, highlighting the potential pathways available for this compound. nih.gov For example, an intramolecular cascade process involving functionalized alkylidenecyclopropanes proceeds through a radical-initiated pathway to construct dihydrocarbazole and carbazole (B46965) frameworks. nih.gov While the specific substrate differs, the principle of an intramolecular cascade involving an amine functional group to form a fused heterocyclic system is directly applicable.

The reaction conditions for such cyclizations are critical and can influence product yields and selectivity. Base-mediated cyclizations of related arylpropargyl amides have been shown to produce benz[f]isoindoline derivatives, proceeding through an allenic intermediate followed by an intramolecular Diels-Alder reaction. rsc.org This suggests that under basic conditions, deprotonation of the amine in this compound could initiate cyclization pathways.

Coordination Chemistry with Metal Centers

The aminomethyl group in this compound serves as a potent ligand for coordinating with various metal centers. The nitrogen atom's lone pair of electrons can form coordinate bonds with transition metals, leading to the formation of stable metal complexes. The study of such complexes is crucial, as they can exhibit interesting catalytic, electronic, and biological properties.

The coordination behavior is analogous to that observed in other naphthalene-based ligands and Schiff bases derived from amino-functionalized aromatics. bhu.ac.inscirp.org Schiff bases derived from 2-Naphthylamine, for example, form stable, colored, and non-hygroscopic complexes with Rh(III), Pt(II), and Au(III). bhu.ac.in These complexes often exhibit specific geometries; for instance, Rh(III) complexes can adopt an octahedral structure, while Pt(II) and Au(III) complexes may favor a square planar geometry. bhu.ac.in

The coordination environment around the metal ion is influenced by the nature of the metal and any co-ligands present. In complexes with naphthalene-based acetic acids, first-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are commonly used. mdpi.com The resulting complexes can be mononuclear, dinuclear, or polynuclear, with the ligand adopting various coordination modes (e.g., monodentate, bidentate bridging). mdpi.com For this compound, it would likely act as a monodentate or bidentate ligand, potentially involving the nitrogen of the amino group and, under certain conditions, interaction with the naphthalene π-system.

| Metal Ion | Typical Coordination Geometry | Ligand Type Example | Reference |

|---|---|---|---|

| Rh(III) | Octahedral | Schiff base of 2-Naphthylamine | bhu.ac.in |

| Pt(II) | Square Planar | Schiff base of 2-Naphthylamine | bhu.ac.in |

| Au(III) | Square Planar | Schiff base of 2-Naphthylamine | bhu.ac.in |

| Cu(II) | Distorted Square Pyramidal | Naphthalene-based acetic acids | mdpi.com |

| Zn(II) | Distorted Tetrahedral | Naphthalene-based acetic acids | mdpi.com |

Radical Reactions and Pathways

The aminomethyl group is a key player in the radical chemistry of this compound. This functionality can be readily converted into a nucleophilic α-aminoalkyl radical, which is a versatile intermediate for forming new carbon-carbon bonds.

Single Electron Transfer (SET) Mechanisms

The generation of the α-aminoalkyl radical from this compound typically proceeds via a Single Electron Transfer (SET) mechanism. In this process, the amine acts as an electron donor. Upon interaction with a photoexcited catalyst or another oxidizing agent, the amine transfers a single electron, forming a radical cation. nih.govresearchgate.net This intermediate is often unstable and rapidly undergoes deprotonation or, in the case of silylated amines, desilylation to yield the desired α-aminoalkyl radical. nih.gov

The feasibility of the SET process is governed by the redox potentials of the amine and the electron acceptor. The oxidation potentials of α-trialkylsilylamines are generally low enough to allow for electron transfer to the excited state of common photoredox catalysts. nih.gov This SET pathway is a cornerstone of modern synthetic chemistry, enabling the activation of otherwise stable C-H bonds adjacent to nitrogen atoms under mild conditions. nih.govnih.gov

Photoredox Catalysis for Radical Generation

Visible-light photoredox catalysis has become a premier method for initiating radical reactions involving amine precursors. rsc.org This technique uses a photocatalyst that, upon absorbing light, can engage in SET processes. For a substrate like this compound, a reductive quenching cycle is typically proposed.

In this cycle, the photocatalyst is excited by visible light. The excited-state catalyst is then reductively quenched by the amine, which donates an electron to form the α-aminoalkyl radical cation and the reduced form of the catalyst. nih.govrsc.org The radical cation then fragments to the neutral α-aminoalkyl radical, which can engage in subsequent reactions, such as addition to electron-deficient alkenes. nih.gov The cycle is closed by the re-oxidation of the reduced photocatalyst. Catalysts based on earth-abundant metals like iron have been shown to be effective for these transformations, competing with traditional noble metal catalysts like ruthenium and iridium complexes. nih.govrsc.org

The generation of radicals via photoredox catalysis is highly efficient and offers excellent functional group tolerance, making it a powerful tool for complex molecule synthesis. sioc.ac.cn The presence of radical species can be confirmed experimentally by adding radical traps like TEMPO, which leads to the formation of a trapped adduct and suppresses the formation of the desired product. nih.gov

| Photocatalyst | Metal Center | Typical Application | Reference |

|---|---|---|---|

| [Fe(III)(phtmeimb)2]PF6 | Iron (Fe) | Aminomethylation of electron-deficient alkenes | nih.govrsc.org |

| [Ru(bpy)3]Cl2 | Ruthenium (Ru) | General photoredox reactions | nih.govmanchester.ac.uk |

| fac-[Ir(ppy)3] | Iridium (Ir) | Generation of alkoxyl radicals, C-H functionalization | sioc.ac.cnnih.gov |

| 4CzIPN | - (Organic) | Halogen-atom transfer reactions | manchester.ac.uk |

Mechanistic Studies of Key Transformations

Understanding the detailed reaction pathways is essential for optimizing reaction conditions and expanding the synthetic utility of transformations involving this compound.

Detailed Reaction Pathway Elucidation

Mechanistic investigations into the reactions of this compound and its analogs combine experimental and computational approaches. For photoredox-catalyzed radical reactions, the proposed mechanism generally involves the steps outlined above: photoexcitation of the catalyst, SET from the amine to the catalyst, fragmentation to an α-aminoalkyl radical, and subsequent reaction of the radical. nih.gov Luminescence quenching experiments are often used to confirm that the amine interacts with the excited state of the photocatalyst, supporting a reductive quenching pathway. sioc.ac.cn

For intramolecular cyclization reactions, the mechanism depends heavily on the catalyst and conditions used. In palladium-catalyzed processes, the cycle is believed to involve (a) oxidative addition of the Pd(0) catalyst to the C-Br bond, (b) coordination of the aminomethyl group to the palladium center, and (c) reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst.

In other cases, such as the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, the proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com This intermediate then undergoes nucleophilic addition and substitution to generate the final cyclized product. mdpi.com Such detailed mechanistic proposals, often supported by density functional theory (DFT) calculations, are crucial for rationalizing product formation and guiding the development of new synthetic methods. rsc.org

Transition State Analysis

Data Table: Transition State Properties for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Key Transition State Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) |

| N/A | N/A | N/A | Data not available | Data not available | Data not available |

No published data is available for this table.

Kinetic Isotope Effects (KIE) Investigations

No studies reporting the investigation of kinetic isotope effects for reactions involving this compound could be located. As a result, there are no empirical or theoretical KIE data to report, which would be essential for elucidating reaction mechanisms, identifying rate-determining steps, or providing insight into the structure of the transition state.

Data Table: Experimental and Calculated Kinetic Isotope Effects for this compound

| Reaction Investigated | Isotopically Labeled Position | Experimental KIE (kH/kD) | Calculated KIE (kH/kD) | Interpretation |

| N/A | N/A | Data not available | Data not available | Data not available |

No published data is available for this table.

Computational and Theoretical Studies of 2 Aminomethyl 3 Bromonaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Aminomethyl)-3-bromonaphthalene at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of naphthalene (B1677914), DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have been effectively employed to determine ground state properties. ijcce.ac.irresearchgate.net These calculations provide optimized molecular geometries and electronic properties. Theoretical studies on related diaminonaphthalene molecules have utilized DFT with the B3LYP/6-31(d,p) basis set to analyze the effects of substituent positions on electronic and structural properties. researchgate.net

The ground state properties of this compound, such as bond lengths, bond angles, and dihedral angles, can be accurately predicted. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, in a study of a substituted nitronaphthalene, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were used to compute the energies of frontier molecular orbitals. nih.gov

Prediction of Molecular Geometries and Conformations

The rotational barrier around the C-C bond connecting the aminomethyl group to the naphthalene ring and the interactions between the substituents and the aromatic system determine the preferred conformations. Conformational analysis of similar structures often involves mapping the potential energy surface by systematically changing key dihedral angles. researchgate.net

Below is a table showcasing representative predicted bond lengths and angles for the key structural features of this compound, based on typical values for similar brominated and aminomethylated naphthalene derivatives.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) Bond Length | ~1.36-1.42 Å |

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-N Bond Angle | ~118° |

| H-N-H Bond Angle | ~107° |

Note: These values are illustrative and based on calculations for structurally related compounds.

Calculation of Electronic Structure (HOMO-LUMO Gaps, Orbital Energies)

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.765 eV using DFT. nih.gov It is expected that the presence of the electron-donating aminomethyl group and the electron-withdrawing bromine atom in this compound will influence its HOMO and LUMO energy levels. The amino group tends to raise the HOMO energy, while the bromo group can lower the LUMO energy, potentially leading to a relatively small HOMO-LUMO gap, which can be indicative of charge transfer interactions within the molecule. researchgate.net

A table of representative electronic properties for this compound is presented below, based on findings for analogous molecules.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on calculations for structurally related compounds.

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their flexibility and interactions with the environment.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations incorporating explicit solvent molecules can model these interactions. For instance, studies on the microhydration of naphthalene have shown that water molecules can move dynamically across the aromatic surface, which is a process that can be rationalized through Born-Oppenheimer Molecular Dynamics simulations. nih.gov

The polarity of the solvent can affect the stability of different conformers and the electronic properties of the molecule. Time-dependent DFT (TD-DFT) calculations within a Polarizable Continuum Model (PCM) are often used to predict how the absorption spectra of a molecule might change in different solvents, which indirectly provides information on solvent-solute interactions. ijcce.ac.ir For this compound, polar solvents would be expected to interact with the polar aminomethyl group, potentially influencing the molecule's conformational preferences and electronic transitions.

Synthesis and Exploration of Derivatives of 2 Aminomethyl 3 Bromonaphthalene

Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile nucleophile, enabling a variety of chemical transformations.

Introduction of Substituted Amines

The primary amine can be converted into secondary or tertiary amines through N-alkylation reactions. These reactions typically involve treating the amine with alkyl halides or other alkylating agents. Another common method is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Formation of Amides, Ureas, or Carbamates

Amides: Amide bonds are one of the most fundamental linkages in chemistry. researchgate.netnih.gov The primary amine of 2-(aminomethyl)-3-bromonaphthalene would readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. These reactions are typically robust and high-yielding. nih.govclockss.org For instance, reaction with acetyl chloride would yield N-((3-bromonaphthalen-2-yl)methyl)acetamide.

Ureas: Urea derivatives can be synthesized from the aminomethyl group by reaction with isocyanates. rsc.org This addition reaction is generally efficient and provides access to a wide range of substituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can produce unsymmetrical ureas. orientjchem.org

Carbamates: Carbamates are typically formed by reacting the amine with chloroformates or by a reaction with an alcohol in the presence of a coupling agent that activates the formation of the carbamate (B1207046) linkage.

Cyclization to Form Nitrogen-Containing Heterocycles

The aminomethyl group, in conjunction with the adjacent bromo-substituted naphthalene (B1677914) ring, offers pathways to form fused heterocyclic systems. For example, derivatives formed from the amine could undergo intramolecular cyclization reactions to generate complex polycyclic structures. While specific examples for this substrate are not documented, similar cyclizations are a common strategy in medicinal chemistry to create rigid, well-defined molecular scaffolds. clockss.org

Transformation of the Bromo Group

The bromine atom on the naphthalene ring is a versatile handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds. In a typical reaction, the bromo group of this compound would be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is known for its high tolerance of various functional groups, and the aminomethyl moiety would likely be compatible with standard Suzuki conditions. This would allow for the synthesis of a diverse library of 3-aryl-2-(aminomethyl)naphthalene derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reaction (Note: This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction, as specific data for this compound is unavailable.)

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Aminomethyl)-3-phenylnaphthalene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Aminomethyl)-3-(4-methoxyphenyl)naphthalene |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 2-(Aminomethyl)-3-(pyridin-3-yl)naphthalene |

No specific experimental data is available for these reactions.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction is the method of choice for introducing alkyne functionalities onto an aromatic ring. researchgate.netclockss.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. kafkas.edu.tr Applying this to this compound would yield 3-alkynyl-2-(aminomethyl)naphthalene derivatives. These products could serve as valuable intermediates for further transformations, such as cyclization reactions or the synthesis of conjugated systems.

Table 2: Representative Sonogashira Coupling Reaction (Note: This table is illustrative and based on general knowledge of the Sonogashira coupling, as specific data for this compound is unavailable.)

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Aminomethyl)-3-(phenylethynyl)naphthalene |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 2-(Aminomethyl)-3-((trimethylsilyl)ethynyl)naphthalene |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 3-(3-Hydroxyprop-1-yn-1-yl)-2-(aminomethyl)naphthalene |

No specific experimental data is available for these reactions.

Heck Reactions for Alkenyl Group Introduction

The Palladium-catalyzed Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, the C-Br bond at the 3-position is the reactive site for this transformation. The reaction would typically involve treating the naphthalene derivative with an alkene, a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org

The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial and can significantly influence reaction efficiency and selectivity. Given the presence of the aminomethyl group, protection (e.g., as an amide or carbamate) may be necessary to prevent side reactions, such as catalyst poisoning by the free amine.

Table 1: Hypothetical Heck Reaction Conditions for this compound

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Product |

| Styrene | Pd(OAc)₂ (2%) | P(o-tolyl)₃ (4%) | Et₃N | DMF | 100 | 2-(Aminomethyl)-3-styrylnaphthalene |

| Ethyl acrylate | PdCl₂(PPh₃)₂ (3%) | - | K₂CO₃ | Acetonitrile | 80 | Ethyl 3-(3-(aminomethyl)naphthalen-2-yl)acrylate |

| 1-Octene | Pd(dba)₂ (1.5%) | XPhos (3%) | Cs₂CO₃ | Dioxane | 120 | 2-(Aminomethyl)-3-(oct-1-en-2-yl)naphthalene |

This table is illustrative and based on general Heck reaction protocols. Actual conditions would require experimental optimization.

Cyanylation Reactions

The introduction of a nitrile (-CN) group, or cyanation, transforms an aryl halide into a versatile intermediate that can be converted into carboxylic acids, amides, or amines. organic-chemistry.org The cyanation of this compound would replace the bromine atom with a cyanide group, yielding 3-(aminomethyl)naphthalene-2-carbonitrile.

Modern cyanation methods often use palladium or nickel catalysts with various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are less toxic than traditional reagents like NaCN or KCN. google.comnih.gov The reaction conditions must be carefully chosen to be compatible with the aminomethyl group. As with the Heck reaction, N-protection might be a prerequisite for achieving high yields and avoiding complications. nih.gov

Table 2: Potential Cyanation Reaction Conditions

| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Expected Product |

| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 3-(Aminomethyl)naphthalene-2-carbonitrile |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 100 | 3-(Aminomethyl)naphthalene-2-carbonitrile |

| NaCN | NiCl₂(dppp) | NMP | 150 | 3-(Aminomethyl)naphthalene-2-carbonitrile |

This table presents hypothetical conditions based on modern cyanation methodologies. organic-chemistry.orggoogle.comnih.gov Optimization is necessary for this specific substrate.

Dual Functionalization Strategies

The presence of two distinct reactive sites—the C-Br bond and the -CH₂NH₂ group—on the this compound core allows for complex, dual functionalization. The key to success lies in controlling the chemo- and regioselectivity of the reactions.

Selective Reactions at Both Bromine and Aminomethyl Sites

A sequential approach is the most straightforward strategy for dual functionalization. First, a reaction targeting the C-Br bond, such as a Heck, Suzuki, or Sonogashira coupling, can be performed. The resulting product, which now bears a new substituent at the 3-position, can then undergo a second reaction at the aminomethyl site. For example, the amine can be acylated, alkylated, or used to form heterocycles like imines or amides. The reverse sequence is also possible, where the amine is functionalized first, followed by a cross-coupling reaction at the bromine site. The order of these steps would be dictated by the compatibility of the functional groups with the required reaction conditions.

Chemo- and Regioselectivity in Multiple Functional Group Transformations

Chemo- and regioselectivity are paramount when designing one-pot or tandem reactions involving multiple functional groups. For this compound, the challenge is to activate one site while leaving the other untouched. For instance, palladium-catalyzed cross-coupling reactions are highly selective for the C-Br bond, leaving the aminomethyl group intact, provided the amine does not interfere with the catalyst. Conversely, reactions like acylation with an acid chloride would selectively target the nucleophilic aminomethyl group over the unreactive C-Br bond. Careful selection of reagents and catalysts is essential to direct the transformation to the desired position and functional group.

Synthesis of Polyfunctionalized Naphthalene Derivatives

By combining the reactions described above, a diverse library of polyfunctionalized naphthalene derivatives can be synthesized from this compound. For example, a Heck reaction could first introduce an alkenyl group at the 3-position. The aminomethyl group of the resulting product could then be acylated with a different functional molecule, leading to a complex derivative with tailored properties. This modular approach allows for the systematic variation of substituents at both the 2- and 3-positions of the naphthalene core, enabling the exploration of structure-activity relationships in materials science or drug discovery. The synthesis of a related compound, 2-bromo-3-(bromomethyl)naphthalene (B8671974), highlights the interest in building blocks derived from naphthalene for creating more complex structures. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

The unique arrangement of the aminomethyl and bromo groups on the naphthalene (B1677914) core endows 2-(Aminomethyl)-3-bromonaphthalene with a dual reactivity profile. The bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Simultaneously, the aminomethyl group can act as a nucleophile or be transformed into other functional groups, providing a strategic point for molecular elaboration.

Precursor for Naphthalene-Based Heterocycles

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The proximate positioning of the aminomethyl and bromo functionalities in this compound offers a latent potential for intramolecular cyclization reactions to forge novel naphthalene-fused heterocycles. For instance, intramolecular N-arylation could potentially lead to the formation of dihydro-1H-naphtho[2,3-c]azepine derivatives. While direct examples utilizing this specific precursor are not prevalent in the literature, the general strategy of using halo-substituted aminonaphthalenes for heterocycle synthesis is a well-established synthetic approach.

Scaffold for Design of Molecular Probes

Naphthalene derivatives are renowned for their fluorescent properties and are frequently employed as core structures in the design of molecular probes. The naphthalene scaffold of this compound provides the necessary photophysical backbone. The amino group can be functionalized with fluorophores or moieties that modulate the electronic properties of the naphthalene ring system, thereby influencing its emission characteristics. The bromo substituent offers a site for the introduction of recognition elements or quenching groups through cross-coupling reactions. This dual functionalization capacity allows for the systematic tuning of the probe's properties to target specific analytes or biological environments.

Construction of Complex Molecular Architectures

The rigid, planar structure of the naphthalene core makes this compound an attractive starting material for the synthesis of larger, more intricate molecular frameworks.

Incorporation into Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are of significant interest due to their unique electronic and optical properties. The bromo group on this compound can serve as a linchpin for annulation strategies, such as Suzuki or Stille couplings, to extend the aromatic system. Subsequent manipulation of the aminomethyl group could then be used to introduce further complexity or to modulate the solubility and solid-state packing of the resulting polycyclic system.

Assembly of Macrocyclic and Supramolecular Structures

Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, catalysis, and materials science. The bifunctional nature of this compound makes it a potential candidate for the stepwise or one-pot synthesis of macrocyclic structures. For example, palladium-catalyzed amination reactions could be employed to couple the bromo position with a diamine, followed by reaction of the aminomethyl groups to close the macrocyclic ring. The inherent curvature and rigidity of the naphthalene unit can direct the formation of specific macrocyclic conformations.

Contribution to Catalyst and Ligand Development

Potential as Ligands in Transition Metal Catalysis

The structural features of this compound make it a highly suitable candidate for the development of novel ligands for transition metal catalysis. The aminomethyl group provides a strong σ-donating nitrogen atom that can coordinate effectively with a wide range of transition metals, including palladium, rhodium, and copper, to form stable metal complexes.

The naphthalene backbone imparts significant steric bulk and conformational rigidity to the ligand structure. This rigidity is often desirable in catalysis as it can lead to more selective and efficient chemical transformations by creating a well-defined coordination sphere around the metal center. Furthermore, the bromo-substituent offers a valuable tool for tuning the ligand's electronic properties. While the amine group acts as the primary binding site, the bromine atom's electron-withdrawing nature can modulate the electron density at the metal center, thereby influencing the catalytic activity.

Drawing parallels from established systems, such as halogen-bridged methylnaphthyl palladium dimers which serve as highly effective catalyst precursors, it is conceivable that analogous aminomethyl-naphthalene palladium complexes could be synthesized. Such complexes hold potential for high efficacy in various cross-coupling reactions. The amine could act as a hemilabile ligand, reversibly binding to the metal center to open up a coordination site during the catalytic cycle.

Below is a summary of potential catalytic applications for ligands derived from this compound.

| Metal Center | Potential Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | Monodentate N-donor | Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions |

| Rhodium (Rh) | N-donor ligand | Hydroformylation, hydrogenation |

| Iridium (Ir) | N-donor ligand | C-H activation, transfer hydrogenation |

| Copper (Cu) | N-donor ligand | Ullmann condensation, click chemistry |

Development of Chiral Naphthalene Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. The this compound scaffold is an excellent starting point for the creation of new chiral ligands for asymmetric catalysis.

The primary amine functionality is the key to introducing chirality. This can be readily achieved through several established methods:

Formation of Chiral Schiff Bases: Condensation of the primary amine with a chiral aldehyde or ketone produces a chiral imine (Schiff base). These Schiff bases are versatile bidentate or tridentate ligands that can coordinate with metal centers to catalyze a range of asymmetric reactions.

Acylation with Chiral Auxiliaries: Reacting the amine with a chiral carboxylic acid or its derivative forms a chiral amide. The steric and electronic properties of the chiral auxiliary can effectively direct the stereochemical outcome of a catalyzed reaction.

Derivatization and Resolution: The amine can be converted into a diastereomeric mixture of salts using a chiral acid, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amine.

Once synthesized, these chiral naphthalene-based ligands could be applied to a variety of important asymmetric transformations. The rigid naphthalene framework is particularly advantageous as it can create a well-defined chiral pocket around the metal catalyst, enhancing enantioselectivity.

The table below illustrates hypothetical chiral ligands derived from this compound and their potential applications.

| Chiral Ligand Type | Method of Synthesis | Potential Asymmetric Reaction |

| Chiral Schiff Base | Condensation with chiral salicylaldehyde | Asymmetric Cyanosilylation |

| Chiral Diamine | Reductive amination with chiral amine | Asymmetric Transfer Hydrogenation |

| Chiral Phosphine-Amine | Acylation followed by phosphine (B1218219) introduction | Asymmetric Allylic Alkylation |

| Chiral Amide | Coupling with a chiral amino acid | Asymmetric Michael Addition |

Development of Novel Synthetic Reagents and Intermediates

The presence of two chemically distinct and reactive functional groups makes this compound a valuable and versatile intermediate for constructing more complex molecular architectures. The bromo and aminomethyl groups can be functionalized sequentially or in a single step, providing access to a wide array of substituted naphthalene derivatives.

The bromine atom at the 3-position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

Simultaneously, the aminomethyl group can undergo a wide range of classical amine reactions:

N-Acylation: Formation of amides and carbamates.

N-Alkylation: Synthesis of secondary and tertiary amines.

N-Sulfonylation: Creation of sulfonamides.

Diazotization: Conversion of the amine to other functional groups, although this is less common for aminomethyl groups compared to anilines.

This dual reactivity allows for the strategic design of synthetic routes to complex target molecules, including polycyclic aromatic compounds, specialized materials, and biologically active molecules. For instance, one could first perform a Suzuki coupling to add a new aromatic ring system via the bromo group and then modify the aminomethyl group to append a side chain or another functional moiety. This modularity is highly prized in medicinal chemistry and materials science.

The following table summarizes the synthetic potential of this intermediate.

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| 3-Bromo | Suzuki Coupling | R-B(OH)₂ | Aryl, Vinyl |

| 3-Bromo | Sonogashira Coupling | R-C≡CH | Alkyne |

| 3-Bromo | Buchwald-Hartwig | R₂NH | Di- or Tri-substituted Amine |

| 2-(Aminomethyl) | N-Acylation | R-COCl | Amide |

| 2-(Aminomethyl) | N-Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine |

| 2-(Aminomethyl) | Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-3-bromonaphthalene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of naphthalene derivatives followed by functionalization of the aminomethyl group. Key steps include:

- Bromination: Electrophilic aromatic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 3-position of naphthalene .

- Aminomethylation: Mannich reaction or reductive amination to introduce the aminomethyl group at the 2-position. Optimized conditions (e.g., pH, temperature) are critical to avoid side reactions such as over-bromination or decomposition .

- Purification: Column chromatography or recrystallization to isolate the product. Yields >70% are achievable with controlled stoichiometry and inert atmospheres .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Validation requires a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the positions of bromine and aminomethyl groups. For example, aromatic protons in brominated naphthalenes show distinct splitting patterns (δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₀BrN, theoretical 252.00 g/mol) and isotopic patterns consistent with bromine .

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve positional isomers .

Q. What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the aminomethyl group .

- Solvent Compatibility: Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents like water or ethanol .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo group acts as a directing group in transition-metal-catalyzed reactions:

- Suzuki-Miyaura Coupling: Bromine facilitates Pd-catalyzed coupling with aryl boronic acids. Steric hindrance from the aminomethyl group may reduce reaction rates, requiring bulky ligands (e.g., SPhos) .

- Buchwald-Hartwig Amination: Bromine can be replaced with amines under Pd/Xantphos catalysis. Kinetic studies suggest competing pathways between amination and dehalogenation .

Q. What are the challenges in analyzing degradation products under acidic/basic conditions?

Methodological Answer: Degradation pathways include:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Q. What contradictory data exist regarding bromine’s positional effects on aromatic reactivity?

Critical Analysis:

- vs. 19: reports bromine at the 3-position on a phenyl-naphthalene hybrid, while discusses 2-aminonaphthalene. This highlights the need to distinguish between naphthalene and biphenyl systems in reactivity studies.

- Resolution: Comparative kinetic studies using isotopic labeling (e.g., ⁷⁹Br/⁸¹Br) can clarify substituent effects .

Q. What advanced techniques resolve spectral overlaps in NMR analysis?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Dynamic NMR: Use variable-temperature NMR to study conformational changes in the aminomethyl group .

Tables for Key Data

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Bromination + Mannich | 72 | 98 | Competing bromination sites | |

| Reductive Amination | 65 | 95 | Over-reduction of C–Br bond |

Q. Table 2: Stability Under pH Conditions

| pH | Degradation Product | Detection Method | Half-Life (h) |

|---|---|---|---|

| 2 | 3-Hydroxynaphthalene | HPLC-UV (254 nm) | 12 |

| 10 | 3-Bromonaphthalene + NH₃ | LC-MS/MS (m/z 187.0) | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.